3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-12-17(18(25)21-10-14-6-2-3-8-20-14)28-19-22-16(11-23(12)19)13-5-4-7-15(9-13)24(26)27/h2-9,11H,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPVGVZBGSEATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex heterocyclic compound belonging to the imidazo[2,1-b]thiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, mechanisms of action, biological activity, and relevant case studies.
The molecular structure and properties of the compound are essential for understanding its biological activity. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O4S |
| Molecular Weight | 336.38 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and imidazole precursors. Common methods include:
- Cyclization : The reaction between thiazole and imidazole derivatives under reflux conditions in solvents like 1,4-dioxane.
- Microwave-Assisted Synthesis : This modern technique enhances efficiency and yield by reducing reaction times.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Tubulin Interaction : It disrupts microtubule formation in cancer cells, inducing apoptosis by interfering with cell division processes.
- Kinase Inhibition : It targets specific kinases that are crucial in cancer proliferation pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound shows potent antiproliferative effects against several cancer cell lines with IC50 values in the low micromolar range.
- Mechanism Insight : It acts primarily through inhibition of tubulin polymerization and interference with kinase signaling pathways, which are critical in tumor growth and metastasis .
Antimicrobial Activity
The compound has also displayed promising antimicrobial activity:
- Bacterial Inhibition : It effectively inhibits the growth of various bacterial strains by disrupting their cell wall synthesis mechanisms.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy :
-
Antimicrobial Properties :
- Research findings suggest that the compound's ability to inhibit bacterial growth correlates with its structural features that facilitate enzyme binding .
- Further studies have confirmed its effectiveness against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- The meta-nitro group in the target compound distinguishes it from para-substituted analogs (e.g., 5f, 5l), which may exhibit different steric and electronic interactions in biological targets .
- Pyridin-2-ylmethyl vs. pyridin-3-yl (): The positional isomerism of the pyridine ring could alter binding orientation in enzyme active sites .
Anti-Proliferative Activity
- Thiadiazole derivatives (): Compounds with imidazo[2,1-b]thiazole-linked thiadiazoles showed anti-proliferative activity against HepG2 cells via GPC-3 protein interaction. The target compound’s nitro group may enhance binding affinity compared to methyl or tolyl substituents .
- Compound 5l (): Demonstrated potent activity against MDA-MB-231 (IC50 = 1.4 μM), attributed to the 4-chlorophenyl and piperazinyl groups. The nitro group in the target compound might reduce selectivity due to increased polarity .
Enzyme Inhibition
- Aldose reductase inhibitors (): Thiazolidinone derivatives with 4-bromophenyl groups (e.g., 3d) showed notable activity. The nitro group’s electron-withdrawing nature could modulate enzyme inhibition differently than bromine .
Luminescent Properties
- Ir(III) complexes (): Substituents like naphthyl or trifluoromethyl groups significantly influenced emission wavelengths (557–619 nm) and quantum yields (7.2–55.5%). The nitro group in the target compound might reduce Φ due to excited-state quenching .
Computational and Docking Studies
- Molecular docking (): Thiadiazole derivatives and 5l were docked into GPC-3 and VEGFR2, respectively. The nitro group’s meta position in the target compound may create unique hydrogen-bonding interactions compared to para-substituted analogs .
Q & A
Q. Optimization Strategies :
- Monitor reaction progress using TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., acetonitrile vs. DMF) to control reaction kinetics .
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
How should researchers resolve contradictions in biological activity data for this compound across different assay systems?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from assay conditions, compound stability, or cellular uptake differences. Methodological solutions include:
Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH sensitivity, as seen in related thiadiazole derivatives .
- Validate purity via ¹H/¹³C NMR and HRMS (e.g., ).
Mechanistic studies :
- Perform target engagement assays (e.g., enzyme inhibition kinetics) to confirm direct interactions.
- Compare intracellular concentrations using LC-MS to assess permeability .
Data reconciliation :
- Apply multivariate analysis to identify confounding variables (e.g., serum protein binding) .
Example Table : Contradictory Cytotoxicity Data
| Assay System | IC₅₀ (μM) | Possible Confounder |
|---|---|---|
| HeLa Cells | 12.3 | High serum content |
| MCF-7 Cells | 45.7 | Low efflux pump activity |
What advanced spectroscopic and computational methods are critical for characterizing this compound’s structure and interactions?
Q. Basic Research Focus
Structural confirmation :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in the imidazo-thiazole core .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Mass spectrometry :
Q. Advanced Research Focus
Computational modeling :
- Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., bacterial dihydrofolate reductase) .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Q. Advanced Research Focus
Core modifications :
- Replace the 3-nitrophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance antimicrobial activity, as demonstrated in ND-12025 analogs .
Side-chain optimization :
Bioisosteric replacements :
Q. Example SAR Table :
| Modification | Biological Effect (vs. Parent Compound) |
|---|---|
| -NO₂ → -CF₃ | 2× increase in antibacterial potency |
| Pyridin-2-yl → Pyrazine | Improved aqueous solubility |
What strategies mitigate solubility and stability challenges during in vitro and in vivo studies?
Q. Advanced Research Focus
Formulation approaches :
Stability assays :
Prodrug design :
- Mask the carboxamide as an ester prodrug to improve oral bioavailability .
How can researchers validate the selectivity of this compound against off-target proteins?
Q. Advanced Research Focus
Kinome-wide profiling :
- Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
Cryo-EM/X-ray crystallography :
Transcriptomics :
- RNA-seq analysis to evaluate genome-wide expression changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
